5-Methyl-2-(pyrrolidin-1-yl)benzamide
Overview
Description
5-Methyl-2-(pyrrolidin-1-yl)benzamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used in medicinal chemistry to create compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The structure also includes a benzamide group .Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H16N2O, and its molecular weight is 204.27 .Scientific Research Applications
Agonistic Activity and Chemical Synthesis
Bridgehead-methyl Analog of SC-53116 as a 5-HT4 Agonist : A study by Becker, Flynn, and Villamil (2004) on pyrrolizidine benzamide (+/-)-2, a bridgehead-methyl analog of SC-53116, revealed its evaluation for 5-HT(4) agonism activity. This compound, with an EC(50) of 449 nM in the rat tunica muscularis mucosae assay, showcases the chemical versatility and potential therapeutic implications of similar benzamide derivatives in serotonin receptor targeting (Daniel P. Becker et al., 2004).
Electrophoretic Separation and Analysis
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This demonstrates the role of benzamide derivatives in analytical chemistry for quality control and substance identification (Lei Ye et al., 2012).
Synthesis and Modification
Synthesis of Pyrrolidine-Substituted Benzamides : Research by De Oliveira et al. (2007) introduced novel 2-, and N-substituted 5-methylene-pyrrolidine benzamides synthesized via iodocyclization, highlighting the synthetic flexibility and potential of benzamide derivatives in creating structurally diverse molecules with potential pharmacological activities (Eliseu O De Oliveira et al., 2007).
Histone Deacetylase Inhibition
Orally Active Histone Deacetylase Inhibitor : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as an isotype-selective histone deacetylase (HDAC) inhibitor underlines the therapeutic potential of benzamide derivatives in cancer treatment through epigenetic modulation (Nancy Z. Zhou et al., 2008).
Material Science and Luminescence
Aggregation Enhanced Emission of Pyridyl Substituted Benzamides : Srivastava et al. (2017) studied the luminescent properties and multi-stimuli-responsive behavior of certain pyridyl substituted benzamide derivatives, showcasing their potential application in material science, especially in the development of new luminescent materials and sensors (A. Srivastava et al., 2017).
Mechanism of Action
Future Directions
The pyrrolidine ring in 5-Methyl-2-(pyrrolidin-1-yl)benzamide offers a versatile scaffold for the development of novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-1-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11(10(8-9)12(13)15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJQWQUTQNSKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279029 | |
Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-34-1 | |
Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 5-methyl-2-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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